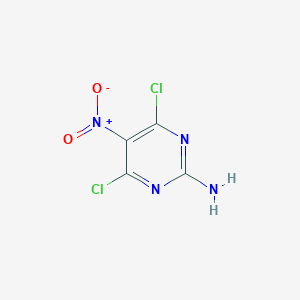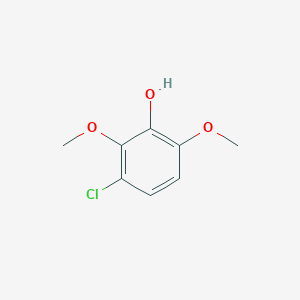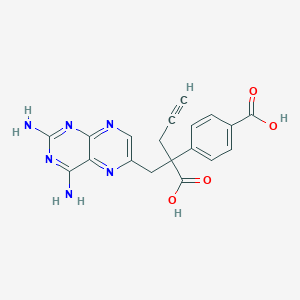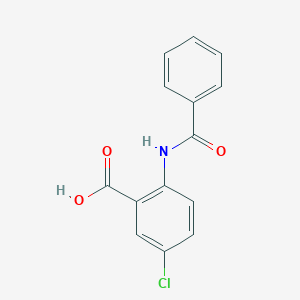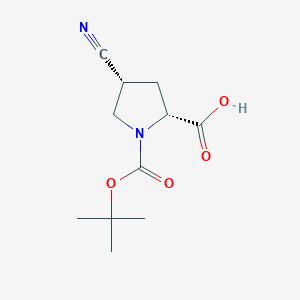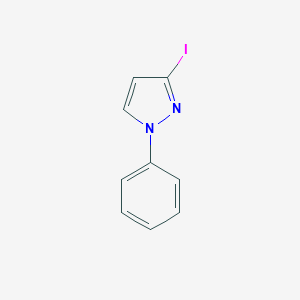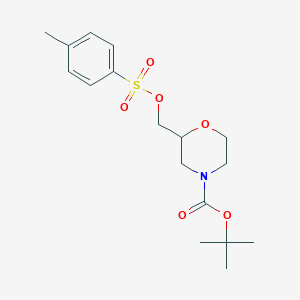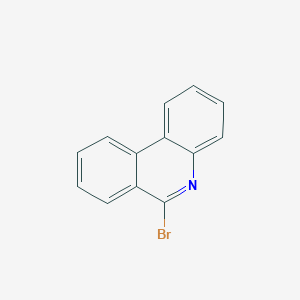
6-Bromophenanthridine
Vue d'ensemble
Description
6-Bromophenanthridine is a chemical compound with the molecular formula C13H8BrN . It is used in various chemical reactions and has been the subject of several research studies .
Synthesis Analysis
The synthesis of 6-Bromophenanthridine involves several steps. One approach involves the reduction of Schiff bases followed by radical cyclization . Another method involves a tandem azide rearrangement/intramolecular annulation and oxidation reactions of biarylmethyl azide . There are also other synthetic methodologies that have been developed .
Molecular Structure Analysis
The molecular structure of 6-Bromophenanthridine consists of 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass is 258.113 Da and the monoisotopic mass is 256.984009 Da .
Chemical Reactions Analysis
6-Bromophenanthridine is involved in various chemical reactions. For instance, it has been used in the synthesis of phenanthridinones . It has also been used in the preparation of novel phenanthridines .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Bromophenanthridine include a molecular weight of 258.11 . Other properties such as solubility and lipophilicity are also provided .
Applications De Recherche Scientifique
Antibacterial Applications
6-Bromophenanthridine has been studied for its potential antibacterial properties. Researchers have synthesized novel phenanthridines, designed as analogs of benzo[c]phenanthridine alkaloids, to evaluate their bacteriostatic activity. These compounds differ from benzo[c]phenanthridines by the absence of a benzene A-ring, which could influence their interaction with bacterial targets .
Anticancer Activity
Phenanthridine derivatives, including 6-Bromophenanthridine, have captivated biologists due to their efficient DNA binding capabilities, which can be leveraged for antitumor activities. The unique structure of these compounds allows them to interact with cancerous cells, potentially leading to new treatments for various types of cancer .
DNA Binding Efficiency
The efficient DNA binding of 6-Bromophenanthridine makes it a valuable compound in scientific research focused on understanding genetic material interactions. This property is particularly useful in the study of gene expression and regulation, as well as in the development of gene-targeting pharmaceuticals .
Photocatalytic Synthesis
6-Bromophenanthridine can be synthesized through photocatalytic methods. In 2019, a visible-light-induced Mn(acac)3-catalyzed method was reported for the synthesis of 6-β-keto alkyl phenanthridines without the need for an extended oxidant. This represents a novel approach to synthesizing phenanthridine derivatives using light as a catalyst .
Synthesis of Phosphorylated Phenanthridines
The compound is also involved in the synthesis of 6-phosphorylated phenanthridines through a Mn(III)-catalyzed radical process. This synthesis pathway is significant for creating phosphorylated derivatives that have potential applications in various biochemical processes .
Antiparasitic Activities
Due to its structural properties, 6-Bromophenanthridine has been explored for its antiparasitic activities. Its ability to bind with DNA makes it a candidate for treating parasitic infections by interfering with the parasites’ genetic functions .
Safety And Hazards
Propriétés
IUPAC Name |
6-bromophenanthridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWZNUNCVLSUGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449768 | |
| Record name | 6-bromophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromophenanthridine | |
CAS RN |
17613-40-0 | |
| Record name | 6-bromophenanthridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-Bromophenanthridine in the synthesis of potential radioprotectors?
A1: 6-Bromophenanthridine serves as a crucial starting material for synthesizing novel phenanthridine derivatives with potential radioprotective properties []. The bromine atom at the 6-position allows for further modifications through substitution reactions. The research highlights the synthesis of new phenanthridines substituted in the 6-position by a β-aminoethylthiol chain, achieved through substitution reactions with 6-Bromophenanthridine []. These modifications are believed to be essential for the potential radioprotective activity of the resulting compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



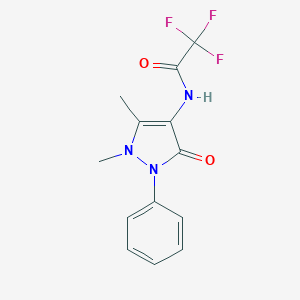



![3-Oxabicyclo[3.3.1]nonan-9-one](/img/structure/B168774.png)
